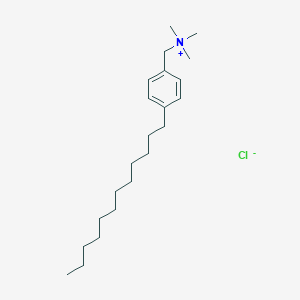
P-Laurylbenzyltrimethylammonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Laurylbenzyltrimethylammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used in various industrial and research applications due to its effectiveness against bacteria, fungi, and viruses.
準備方法
The synthesis of P-Laurylbenzyltrimethylammonium chloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine. This reaction is carried out under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
化学反応の分析
P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.
Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
作用機序
The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.
類似化合物との比較
P-Laurylbenzyltrimethylammonium chloride is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium chloride. it is unique in its specific structure, which provides distinct antimicrobial properties and surfactant behavior. Similar compounds include:
Benzalkonium Chloride: Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Commonly used in hair care products and as a surfactant.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
特性
CAS番号 |
19014-05-2 |
|---|---|
分子式 |
C22H40ClN |
分子量 |
354 g/mol |
IUPAC名 |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















